(2,6-Difluoro-4-methylphenyl)boronic acid
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Overview
Description
(2,6-Difluoro-4-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF2O2. It is a derivative of boronic acid, where the boron atom is bonded to a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions and a methyl group at the 4 position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoro-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,6-difluoro-4-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes to enhance efficiency and yield. The use of robust catalysts and automated systems ensures consistent product quality and minimizes the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: (2,6-Difluoro-4-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., HCl), bases (e.g., NaOH), and solvents (e.g., water, methanol).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds, styrene derivatives.
Protodeboronation: Corresponding aryl or alkyl derivatives.
Scientific Research Applications
(2,6-Difluoro-4-methylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action for (2,6-Difluoro-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. This complex undergoes transmetalation, where the aryl group from the boronic acid is transferred to the palladium center. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .
Comparison with Similar Compounds
- Phenylboronic acid
- 2-Fluoro-4-methylphenylboronic acid
- 2,6-Difluorophenylboronic acid
Comparison: (2,6-Difluoro-4-methylphenyl)boronic acid is unique due to the presence of both fluorine and methyl substituents on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to phenylboronic acid, the fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it more suitable for specific synthetic applications .
Properties
IUPAC Name |
(2,6-difluoro-4-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJSBVBNJNOXGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2246867-26-3 |
Source
|
Record name | (2,6-difluoro-4-methylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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